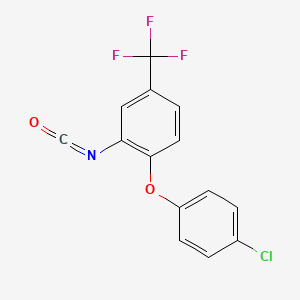
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99% (hereafter referred to as CTPI) is an organic compound with a phenyl group and a trifluoromethyl group attached to a chlorine atom. CTPI is used in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has numerous applications in the field of scientific research, including its use as a reagent in organic synthesis and as a catalyst in various reactions.
科学研究应用
CTPI has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a reactant in various chemical processes. Additionally, CTPI has been used as a tool in the analysis of various compounds and as a means to study the structure and reactivity of various molecules.
作用机制
CTPI acts as a catalyst in various chemical reactions. It is able to catalyze the reaction of two molecules by forming a covalent bond between the two molecules. This bond allows the two molecules to react with each other in a more efficient manner. Additionally, CTPI is able to increase the rate of reaction by increasing the number of collisions between molecules.
Biochemical and Physiological Effects
CTPI has been found to have no significant effect on the biochemical and physiological processes of living organisms. It has been found to be relatively non-toxic and is not known to be carcinogenic. Additionally, CTPI has been found to be relatively stable and is not known to be a mutagen.
实验室实验的优点和局限性
CTPI has several advantages and limitations when used in laboratory experiments. One of the main advantages of CTPI is its high reactivity, which allows it to be used in a variety of reactions. Additionally, CTPI is relatively non-toxic and is not known to be carcinogenic, which makes it safe to use in laboratory experiments. However, CTPI is not known to be a mutagen, which may limit its use in some experiments. Additionally, CTPI is relatively unstable and may decompose over time.
未来方向
There are numerous potential future directions for CTPI. One potential direction is to use CTPI as a catalyst in more complex reactions. Additionally, CTPI could be used to study the structure and reactivity of more complex molecules. Furthermore, CTPI could be used to develop new pharmaceuticals and pesticides. Finally, CTPI could be used to develop new analytical techniques for the analysis of various compounds.
合成方法
CTPI is synthesized through a multi-step process. The first step is to react 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction produces 4-chlorophenoxytrifluoromethanesulfonic acid. The second step is to then react this acid with isocyanic acid, which produces CTPI. The final step is to purify the CTPI by distillation.
属性
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

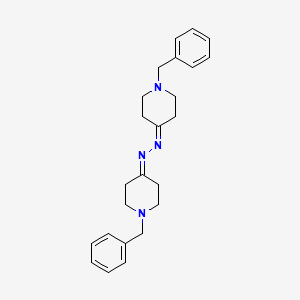
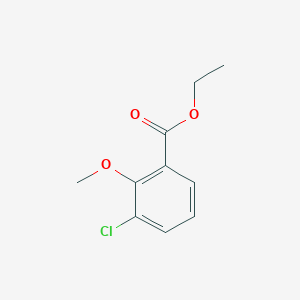
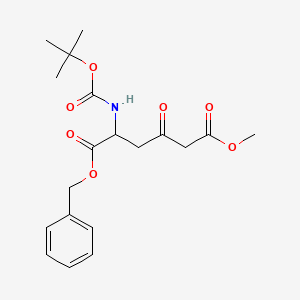
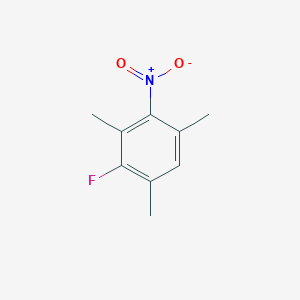
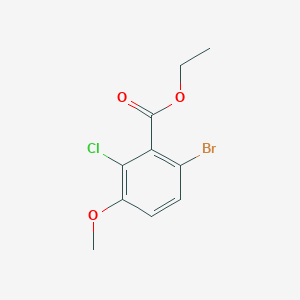
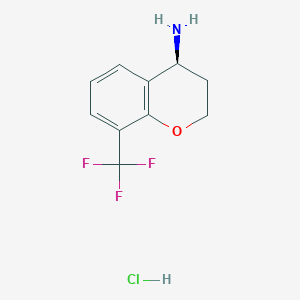
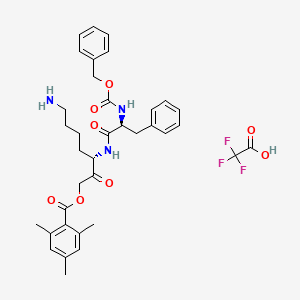
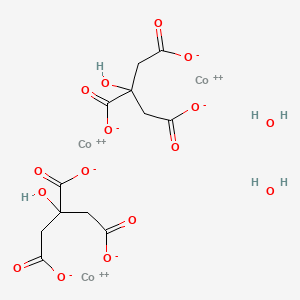
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

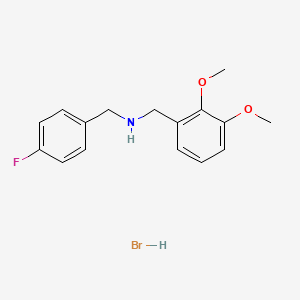
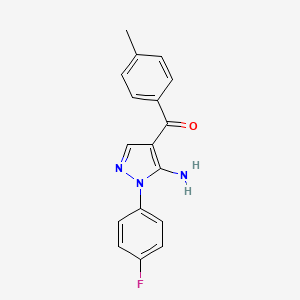
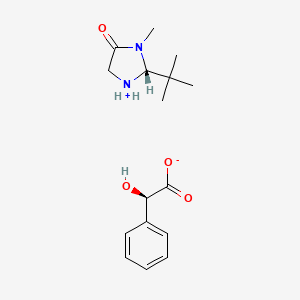
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)